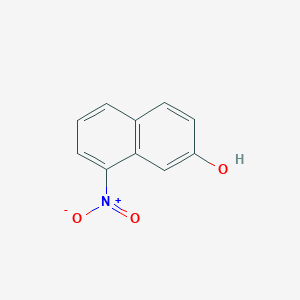

8-Nitro-2-naphthol

Descripción

Significance of Naphtholic Structures in Organic Synthesis and Materials Science

Naphtholic structures are highly valued in organic synthesis due to their electron-rich aromatic systems and multiple reactive sites, which enable their versatile utilization in a wide range of organic transformations chemicalbook.comatamanchemicals.com. These compounds serve as crucial starting materials and intermediates for the production of diverse organic molecules chemicalbook.comatamanchemicals.com. Their applications span numerous industries, including the manufacturing of dyes, pigments, pharmaceuticals, and agrochemicals atamanchemicals.comnih.govoecd.org. For instance, 2-naphthol (B1666908) is a widely used intermediate in the production of dyes and other compounds, including important intermediates like 3-hydroxy-2-naphthalenecarboxylic acid and 1-nitroso-2-naphthol (B91326) nih.govoecd.org.

Beyond organic synthesis, naphtholic compounds are integral to materials science. They are employed in the development of polymers, resins, and other materials where their specific functional groups can impart advantageous properties chemicalbook.comontosight.ai. Research also explores their potential as components for multifunctional material systems (MFMS), including their use as anti-corrosion materials and in non-linear optical (NLO) devices, owing to the high stability of their aromatic structure coupled with the polarity introduced by substituents dntb.gov.uaresearchgate.net. The ability of naphthols to participate in various reactions, such as oxidative coupling to form binaphthols, further highlights their importance in creating complex chiral ligands for asymmetric synthesis researchgate.net.

Overview of Nitrated Naphthols as Key Intermediates

Nitrated naphthols represent a significant class of compounds derived from the nitration of naphthols, an industrially important reaction sharif.eduresearchgate.net. These compounds serve as versatile intermediates for the manufacture of drugs, pharmaceuticals, and fine chemicals sharif.eduresearchgate.netsci-hub.se. The introduction of a nitro group (-NO2) to the naphthol ring system alters its electronic properties and reactivity, making these compounds valuable precursors for further chemical modifications, such as reduction to amino-naphthols google.com.

8-Nitro-2-naphthol (PubChem CID: 15877350) is a specific example within this class of nitrated naphthols nih.govguidechem.com. It possesses the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol nih.govguidechem.com. While direct detailed research findings on this compound's specific applications as an intermediate are less extensively documented in general literature compared to other nitrated naphthols, its structural relationship to other industrially relevant compounds underscores its potential. For instance, processes involving the nitration of Tobias acid (2-naphthylamine-1-sulfonic acid) can yield mixtures that, upon further transformation, lead to compounds like 8-nitro-2-naphthylamine, which is a valuable source for 8-amino-2-naphthol (B94697), an essential ingredient in the production of black dyestuffs google.com. This illustrates the pathway through which nitrated naphthalene (B1677914) derivatives, including those related to this compound, function as crucial intermediates in the synthesis of complex organic molecules.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| PubChem CID | 15877350 | nih.govguidechem.com |

| Molecular Formula | C₁₀H₇NO₃ | nih.govguidechem.com |

| Molecular Weight | 189.17 g/mol | nih.govguidechem.com |

| IUPAC Name | 8-nitronaphthalen-2-ol | nih.gov |

| CAS Number | 607-39-6 | nih.govguidechem.com |

| XLogP3 | 2.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Topological Polar Surface Area | 66.1 Ų | nih.gov |

Structure

3D Structure

Propiedades

Número CAS |

607-39-6 |

|---|---|

Fórmula molecular |

C10H7NO3 |

Peso molecular |

189.17 g/mol |

Nombre IUPAC |

8-nitronaphthalen-2-ol |

InChI |

InChI=1S/C10H7NO3/c12-8-5-4-7-2-1-3-10(11(13)14)9(7)6-8/h1-6,12H |

Clave InChI |

YZHNXQGDCFWEPO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C(C=C2)O)C(=C1)[N+](=O)[O-] |

Origen del producto |

United States |

Chemical Transformations and Reactivity Studies of 8 Nitro 2 Naphthol

Oxidative Coupling Reactions

Oxidative coupling reactions are a significant class of transformations for naphthol derivatives, enabling the formation of dimeric structures, particularly binaphthol derivatives. While 8-Nitro-2-naphthol itself is a specific isomer, the principles and mechanisms observed for general 2-naphthols and their substituted derivatives are highly relevant.

Formation of Binaphthol Derivatives

The oxidative coupling of 2-naphthols is a well-established method for synthesizing 1,1′-bi-2-naphthol (BINOL) (PubChem CID: 11762) and its derivatives, which are widely recognized as crucial chiral ligands and auxiliaries in asymmetric synthesis ereztech.comnih.govuni.lunih.gov. This transformation typically involves the coupling of two naphthol units. For instance, the synthesis of 6-nitro-1,1′-bis-2-naphthol derivatives through biomimetic oxidation demonstrates that nitro-substituted 2-naphthols can undergo such oxidative coupling to form binaphthol derivatives uni.lu. This suggests that this compound could similarly participate in reactions to form corresponding binaphthol structures.

Mechanistic Investigations of Oxidative Processes

Mechanistic studies of the oxidative coupling of 2-naphthols often propose a pathway involving the one-electron oxidation of the naphthol to generate a radical species, followed by its dimerization ereztech.comsigmaaldrich.com. This radical-radical coupling leads to the formation of the biaryl product. Various transition metal catalysts, including iron(III) ereztech.comnih.govsigmaaldrich.comfishersci.com, copper ereztech.comnih.govnih.gov, ruthenium nih.govfishersci.at, and titanium(IV) chloride (TiCl4) nih.gov, have been employed to facilitate these oxidative processes. For example, a Ru(OH)x/Al2O3 catalyst in aerobic oxidative biaryl coupling of 2-naphthols has been shown to act as a one-electron oxidant, with the reoxidation of the reduced catalyst by molecular oxygen being the rate-limiting step fishersci.at. Similarly, Fe(II)-diphosphine oxide complexes have been used for the enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives, with mechanistic studies suggesting a redox cycle involving Fe(III) and Fe(IV) fishersci.com.

Dearomatization Reactions

Dearomatization reactions are powerful tools for converting planar aromatic compounds into three-dimensional chiral molecules. For this compound, significant advancements have been made in asymmetric allylic dearomatization.

Asymmetric Allylic Dearomatization with Morita-Baylis-Hillman Adducts

Asymmetric allylic dearomatization of 1-nitro-2-naphthol (B1581586) derivatives (a close isomer of this compound) with Morita-Baylis-Hillman (MBH) adducts has been successfully developed, providing a direct and convenient route to various β-naphthalenones bearing a nitro group cenmed.comwikipedia.orgamericanelements.comfishersci.be. This transformation typically utilizes a palladium catalyst derived from palladium(II) acetate (B1210297) (PubChem CID: 167845) and a chiral Trost ligand (PubChem CID: 10963521), such as (R,R)-L1, often conducted in 1,4-dioxane (B91453) at room temperature cenmed.comwikipedia.orgamericanelements.com. The reaction has shown to deliver substituted β-naphthalenones in good yields and enantioselectivity wikipedia.orgamericanelements.comfishersci.be.

Table 1: Representative Results for Asymmetric Allylic Dearomatization of 1-Nitro-2-naphthol Derivatives with MBH Adducts

| 1-Nitro-2-naphthol Derivative | MBH Adduct | Catalyst System (Pd(OAc)2 / Trost Ligand) | Yield (%) | Enantioselectivity (ee %) |

| 1-nitro-2-naphthol (1a) | methyl-substituted MBH carbonate (2a) | Pd(OAc)2 (10 mol%), (R,R)-L1 (11 mol%), Li2CO3 (1.0 equiv) | 78 (NMR) | 84 wikipedia.org |

| 1-nitro-2-naphthol derivatives | various MBH adducts | Pd(OAc)2 / (R,R)-L1 | Up to 92 | Up to 90 wikipedia.orgamericanelements.comfishersci.be |

Palladium-Catalyzed Reaction Mechanisms

A plausible mechanism for the palladium-catalyzed asymmetric allylic dearomatization of 1-nitro-2-naphthol derivatives with MBH adducts has been proposed cenmed.comwikipedia.org. The catalytic cycle begins with the coordination of palladium(0) with the MBH adduct. This is followed by oxidative addition, which generates a π-allylpalladium species with the release of a tert-butoxy (B1229062) anion and carbon dioxide. Subsequently, the α-carbon of the 2-naphthol derivative directly attacks the π-allylpalladium species, leading to the formation of the dearomatized β-naphthalenone product. The palladium(0) complex is then regenerated, re-entering the catalytic cycle cenmed.comwikipedia.org. This mechanism highlights the crucial role of palladium in facilitating the C-C bond formation and stereocontrol in these dearomatization processes.

Annulation and Cyclization Reactions

Annulation and cyclization reactions involving naphthol derivatives are versatile synthetic routes to construct fused ring systems. While specific studies on this compound are limited in this context, various annulation and cyclization strategies have been successfully applied to 2-naphthols and their nitro-substituted derivatives.

For instance, the synthesis of polysubstituted 2-naphthols, including those with nitro groups, has been achieved through a [3+3] annulation approach involving aldol, SNAr, and dehydration steps nih.gov. Examples include the formation of methyl 4-(2-fluorophenyl)-3-hydroxy-7-nitro-2-naphthoate and 6-nitro-1-phenyl-3-(phenylsulfonyl)-2-naphthol, demonstrating the compatibility of nitro substituents with these annulation strategies nih.gov.

Furthermore, metal-free oxidative annulation of 2-naphthols with terminal alkynes has been reported to yield 2-arylnaphtho[2,1-b]furans. This reaction proceeds via a free-radical-mediated sp2-C–H bond activation, followed by C–C coupling and C–O cyclization. Although not explicitly demonstrated for this compound, the general applicability to 2-naphthols suggests potential for this derivative.

In terms of cyclization, the synthesis of 6-nitro-1,2,4-acid oxide from 2-naphthol involves a key "sulfonated diazo cyclization" step, indicating that cyclization reactions are viable for introducing and transforming nitro-containing naphthol structures. Other cyclization reactions of 2-naphthol derivatives include the formation of naphtho[2,1-b]pyrans through multi-component reactions. These examples collectively illustrate the diverse annulation and cyclization pathways available for 2-naphthol derivatives, providing a foundation for understanding the potential reactivity of this compound in similar transformations.

Metal-Free Oxidative Annulation with Terminal Alkynes

A significant chemical transformation involving 2-naphthols is their metal-free oxidative annulation with terminal alkynes, leading to the synthesis of 2-arylnaphtho[2,1-b]furans. This reaction represents a straightforward approach to synthesize these furan (B31954) derivatives, which are important structural motifs found in various natural products, synthetic drugs, and organic materials. wikipedia.orgfishersci.cawikipedia.org

The reaction proceeds under metal-free conditions, typically employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant and boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid. wikipedia.org The process involves the selective oxidative transformation of 2-naphthols with terminal alkynes, successfully suppressing the often-favored homocoupling of terminal alkynes. wikipedia.org

Detailed research findings indicate that optimal conditions for this annulation involve heating the reactants at 80 °C under a nitrogen atmosphere for approximately 2 hours. wikipedia.org The use of excess terminal alkyne can further enhance the desired transformation and suppress undesired oxidation of the naphthol substrate. For instance, an 80% yield of the desired product was achieved when 8.0 molar equivalents of phenylacetylene (B144264) were utilized. wikipedia.org

The general reaction scheme can be summarized as the oxidative coupling and cyclization of 2-naphthols with terminal alkynes to form 2-arylnaphtho[2,1-b]furans.

Table 1: Representative Yields for Metal-Free Oxidative Annulation of 2-Naphthols

| Starting Material (2-Naphthol) | Terminal Alkyne (Example) | Oxidant | Lewis Acid | Temperature | Time | Yield (%) | Citation |

| 2-Naphthol (general) | Phenylacetylene | DDQ | BF₃·Et₂O | 80 °C | 2 h | 80 | wikipedia.org |

Note: The yield of 80% was obtained with 8.0 molar equivalents of phenylacetylene. wikipedia.org

Free-Radical-Mediated Mechanistic Pathways

The mechanistic studies suggest that the metal-free oxidative annulation of 2-naphthols with terminal alkynes proceeds via free-radical-mediated pathways. wikipedia.orgfishersci.cawikipedia.org This mechanism involves a sequence of sp²-C–H bond activation, followed by C–C coupling and subsequent C–O cyclization. wikipedia.orgfishersci.cawikipedia.org

A possible mechanism, based on experimental results and literature reports, proposes the following key steps: wikipedia.org

Initiation and Radical Formation: The 2-naphthol substrate is initially oxidized by DDQ, in the presence of a Lewis acid such as BF₃, to generate a naphthol radical. Concomitantly, a radical DDQH–BF₃ complex is formed. wikipedia.org

Tautomerization: The generated naphthol radical undergoes tautomerization to form a carbon-centered radical (C-radical). wikipedia.org

Radical Addition: This C-radical then undergoes a radical addition to the terminal alkyne, which may also be activated by BF₃. This addition generates a vinyl radical intermediate. wikipedia.org

Intramolecular Cyclization: The highly reactive vinyl radical subsequently attacks the oxygen atom within the same molecule, leading to intramolecular C–O cyclization and the formation of the 2-arylnaphtho[2,1-b]furan product. wikipedia.org

This free-radical-mediated pathway highlights a distinct mechanism compared to other reported annulation reactions of phenols with internal alkynes, emphasizing the selective oxidative activation of an ortho-C–H bond of the naphthol. wikipedia.org

Derivatives and Analogues of 8 Nitro 2 Naphthol

Amino-Naphthol Derivatives

Amino-naphthol derivatives are significant compounds often prepared through the reduction of their corresponding nitronaphthol precursors. For instance, 8-amino-2-naphthol (B94697), a direct analogue of 8-nitro-2-naphthol, can be obtained by reducing the nitro group. This transformation is crucial as 8-amino-2-naphthol is an essential intermediate in the production of valuable black dyestuffs google.com. The preparation of 8-amino-2-naphthol can involve the diazotization of 8-nitro-2-naphthylamine, followed by reduction google.com. More broadly, aminonaphthols, such as 1,4-aminonaphthol, can be prepared by the reduction of 1,4-nitronaphthol using reducing agents like tin and hydrochloric acid orgsyn.orgresearch-solution.comwiley.com.

Beyond direct reduction, aminoalkyl naphthols and their derivatives can be synthesized via one-pot multicomponent condensation reactions. These reactions typically involve a naphthol, an aromatic aldehyde, and a secondary amine, yielding compounds with significant biological and catalytic properties nih.govrsc.org. For example, α-aminoalkyl naphthol derivatives have been synthesized in excellent yields and short reaction times using manganese complexes immobilized on multi-walled carbon nanotubes as catalysts rsc.org. 8-Amino-2-naphthol itself is recognized as a photoactive charge transfer compound and has found use as a chiral organocatalyst medchemexpress.com.

Azo Dye Synthesis and Related Compounds

Azo dyes constitute a major class of synthetic colorants characterized by the presence of one or more azo (-N=N-) linkages connecting aromatic fragments unb.canih.govjchemrev.commst.dktextileapex.com. These dyes are widely employed in the textile, printing, and leather industries due to their vibrant colors and ease of synthesis nih.govjchemrev.commst.dknih.gov. The primary method for their preparation involves a two-step process: the diazotization of an aromatic primary amine to form a diazonium salt, followed by a coupling reaction of this diazonium salt with an electron-rich aromatic compound, typically a phenol (B47542) or naphthol unb.canih.govjchemrev.combyjus.comjchemrev.comchemistrystudent.comchemguide.co.ukwikipedia.orgbiotechjournal.in.

Naphthols, such as 2-naphthol (B1666908) (β-naphthol), are common coupling components in azo dye synthesis. For example, the reaction of benzene (B151609) diazonium chloride with 2-naphthol in alkaline conditions yields an orange-red azo compound byjus.comchemguide.co.ukwikipedia.orgbiotechjournal.in. While this compound itself may not be a direct coupling component due to the electron-withdrawing nature of the nitro group, its amino derivative, 8-amino-2-naphthol, could potentially serve as a coupling component or be involved in the synthesis of more complex azo structures. The versatility of azo dyes stems from the ability to select various aromatic amines and coupling components, leading to a wide range of colors and properties aithor.com.

Structure-Reactivity Relationships in Azo Dyes

The color and properties of azo dyes are intrinsically linked to their chemical structure, particularly the extended conjugated system encompassing the azo bond and the attached aromatic rings jchemrev.comchemguide.co.ukresearchgate.net. This delocalization of electrons is responsible for the absorption of visible light, giving rise to color chemguide.co.ukresearchgate.net. The specific shade of an azo dye is influenced by the nature and position of substituents on the aromatic rings, as these groups affect the extent of conjugation and the electronic transitions within the molecule jchemrev.comnih.govresearchgate.netekb.egjournalcsij.com.

Naphthol Mannich Bases and Related Adducts

Naphthol Mannich bases are a class of compounds synthesized through the Mannich reaction, a versatile one-pot multicomponent condensation. This reaction typically involves a naphthol, an aldehyde, and an amine (or amide/carbamate) nih.govrsc.orgresearchgate.netmdpi.comtandfonline.com. The resulting 1-amidoalkyl-2-naphthol derivatives are of considerable interest due to their diverse biological activities and their utility as building blocks for other important bioactive molecules, such as aminoalkyl naphthols and oxazines researchgate.netmdpi.com.

While this compound itself may not be a direct Mannich reactant without prior modification, its hydroxyl group could potentially participate in such reactions, or its amino derivative (8-amino-2-naphthol) could serve as the amine component. The synthesis of N-protected 1-aminoalkyl-2-naphthol derivatives, for example, has been achieved through the three-component condensation of aryl aldehydes, 2-naphthol, and carbamates under solvent-free conditions, often catalyzed by acids like silica-supported perchloric acid tandfonline.com. The mechanism often involves the in situ formation of ortho-quinone methides (o-QMs), which then react with the nucleophilic amine or amide tandfonline.com.

Heterocyclic Fused Naphthols

Heterocyclic fused naphthols are compounds where a heterocyclic ring system is fused to the naphthol structure. Naphthofurans, which consist of a furan (B31954) ring fused to a naphthalene (B1677914) nucleus, are prominent examples within this category rsc.orgresearchgate.neteurjchem.comscispace.comgoogle.com. These compounds are of significant interest to medicinal and organic chemists due to their presence in numerous physiologically active natural products and drug molecules, exhibiting a range of biological activities including antibacterial, antitumor, and antiviral properties researchgate.neteurjchem.comgoogle.com.

Various synthetic strategies have been developed for the preparation of naphthofurans. One approach involves the cyclization reaction of naphthylamines or naphthols with nitroolefins, often facilitated by carbonaceous materials as catalysts rsc.org. Another method includes the thermal cyclization of allyl and propargyl naphthyl ethers, which can yield naphthofurans or naphthopyrans depending on the reaction conditions scispace.com. The synthesis of these fused heterocyclic systems highlights the potential for expanding the chemical space around the naphthol core, leading to compounds with enhanced or novel properties.

Acylated and Alkylated Derivatives (e.g., N-(8-Nitro-2-naphthyl)acetamide)

Acylation and alkylation are common chemical modifications that can be applied to this compound or its derivatives, particularly at the hydroxyl group or, if reduced, at the amino group. A notable example is N-(8-nitro-2-naphthyl)acetamide, which is an acylated derivative. Its synthesis typically involves a multi-step process. One reported method describes the nitration of 2-acetamidonaphthalene (B120020) to introduce the nitro group at the 8-position, thereby forming N-(8-nitro-2-naphthyl)acetamide evitachem.com. This compound is of interest in organic synthesis as an intermediate for more complex molecules and has been investigated for potential therapeutic applications evitachem.com.

Alkylation of nitronaphthols is also possible. For instance, an aminonaphthol derivative has been prepared by O-alkylation of a nitronaphthol, followed by microwave-assisted transfer hydrogenation to reduce the nitro group nih.gov. These modifications allow for the fine-tuning of the physicochemical properties of this compound and its analogues, opening avenues for diverse applications.

Compound Names and PubChem CIDs

Below is a table listing the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs).

Mechanistic Investigations and Reaction Pathway Elucidation

Spectroscopic Probing of Reaction Intermediates

Spectroscopic techniques provide powerful means for the direct detection and characterization of short-lived reaction intermediates, offering real-time insights into dynamic processes. Techniques such as UV-Vis absorption, fluorescence, and transient absorption spectroscopy are widely employed in mechanistic studies. For example, time-resolved X-ray absorption spectroscopy (XAS) is an advanced method capable of probing reaction intermediates elettra.eu. Similarly, near-infrared photoluminescence (NIR-PL) spectroscopy can be utilized to study active sites and reaction intermediates, particularly in complex charge transfer processes relevant to electrocatalysis frontiersin.org.

While specific spectroscopic studies directly probing reaction intermediates of 8-Nitro-2-naphthol are not detailed in the provided search results, related compounds like 5-nitro-2-naphthol (B515133) have been effectively used as spectroscopic probes. The ultraviolet spectra of 5-nitro-2-naphthol, for instance, have aided in understanding ligand ionization states and enzyme-intermediate interactions, suggesting the potential for similar applications in analyzing this compound's interactions and transformations acs.org. Transient absorption spectroscopy, in a broader context, has been employed to study electron injection and recombination dynamics in dye-sensitized systems, where changes in absorption spectra indicate strong adsorption and electron injection processes researchgate.net. The application of such time-resolved techniques could reveal the dynamics of excited states or the formation of transient species during reactions involving this compound.

Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting molecular properties, and complementing experimental observations. These methods enable the exploration of potential energy surfaces, identification of transition states, and characterization of intermediates, providing a detailed understanding of reaction pathways that may be challenging to probe experimentally researchgate.netresearchgate.net.

DFT is extensively applied in theoretical organic chemistry to investigate various aspects, including thermodynamic properties, molecular geometries, and reaction pathways researchgate.net. For naphthol derivatives, DFT investigations have been instrumental in proposing and validating reaction mechanisms. For example, DFT has been used to investigate the mechanism for the reaction of 2-naphthol (B1666908) with N-methyl-N-phenyl-hydrazine, evaluating distinct possible pathways and determining the most probable one based on Gibbs free energies researchgate.net. This demonstrates DFT's capability to differentiate between competing pathways, a methodology directly applicable to understanding reactions of this compound. DFT calculations have also been employed to analyze the quantum chemical characteristics and structures of complexes involving naphthol-derived azo-ligands acs.org. Furthermore, DFT studies have been utilized to understand the nature of halogen bonds in compounds like 1-nitroso-2-naphthol (B91326), providing insights into their electronic structure and interactions mdpi.com.

Time-Dependent Density Functional Theory (TD-DFT) is a widely-used electronic structure method for calculating electronic excited state energies and analyzing excited-state properties uci.educhemrxiv.orgworldscientific.com. It is particularly valuable for predicting optical absorption spectra and understanding the nature of electronic excitations in molecules uci.eduworldscientific.com. TD-DFT can visualize and characterize excited states, including electron-hole separation and exciton (B1674681) delocalization, and is critical for diagnosing charge-transfer character chemrxiv.org.

While specific TD-DFT studies on this compound's excited states are not explicitly detailed in the search results, TD-DFT calculations have been applied to related photoacids like 2-naphthol-8-sulfonate to study excited-state proton transfer (ESPT) mechanisms, including the formation of water bridges in the excited state researchgate.net. This indicates the applicability of TD-DFT for understanding the photophysical and photochemical behavior of nitro-naphthol derivatives, including potential excited-state charge transfer or proton transfer processes in this compound.

Electron transfer (ET) and charge carrier dynamics are critical aspects of many chemical processes, especially in photocatalysis and photochemistry. These dynamics involve the movement of electrons and holes within a molecular system or across interfaces, influencing reaction efficiency and pathways rsc.orgmdpi.com. Computational methods, including DFT and TD-DFT, are increasingly used to investigate these phenomena.

For instance, studies on semiconductor-cocatalyst interfaces highlight that electron transfer dynamics are critical for efficient solar fuel generation, facilitating charge separation and suppressing recombination rsc.org. Transient absorption spectroscopy is often used to study charge carrier transfer dynamics to acceptor units, observing band-edge bleach recovery to investigate electron transfer from conduction band states mdpi.com. Photogenerated charge transfer has also been demonstrated and characterized in layered perovskite structures based on naphthalene (B1677914) diimide, where the organic layer accepts photogenerated electrons from the inorganic layer epfl.ch. While direct investigations of electron transfer and charge carrier dynamics specifically for this compound are not detailed, the principles and methodologies applied to other nitroaromatic compounds, such as nitroperylene, where the S1 state exhibits substantial charge-transfer character and its decay involves internal conversion, suggest that this compound could undergo similar excited-state dynamics influenced by solvent polarity and molecular structure unige.ch.

Time-Dependent DFT for Excited State Analysis

Radical and Ionic Pathway Differentiation

Chemical reactions can proceed via various mechanistic pathways, broadly categorized as radical or ionic. Differentiating between these pathways is essential for understanding reactivity and designing selective transformations. For naphthol derivatives, both radical and ionic mechanisms have been observed and investigated.

For example, the oxidative annulation of 2-naphthols with terminal alkynes has been shown to proceed via a free-radical-mediated sp2-C–H bond activation, C–C coupling, and C–O cyclization, with control experiments using radical inhibitors like TEMPO confirming the radical nature acs.org. In another instance, the catalytic asymmetric [4+1] spiroannulation of α-bromo-β-naphthols was found to involve a debromination step via an SRN1-type substitution with an in-situ-formed N-nucleophile, indicating a radical pathway triggered by electrophile-facilitated dearomatization chinesechemsoc.org. The reaction of diaryliodonium(III) salts with naphthyl radicals also exemplifies radical pathways, enabling double arylation of naphthols through sequential C- and O-centered naphthyl radicals frontiersin.orgresearchgate.net.

Conversely, ionic pathways are also prevalent. For instance, the Mannich reaction involving 2-naphthol, aldehydes, and amines to form 1-(α-aminoalkyl)-2-naphthols often proceeds through an ionic mechanism involving the activation of the aldehyde carbonyl group and subsequent nucleophilic attack chemmethod.combeilstein-journals.org. While the specific radical or ionic pathways for this compound are not explicitly detailed in the provided information, the presence of the nitro group, known for its electron-withdrawing nature, can influence the favorability of radical versus ionic intermediates in its reactions, similar to other nitroaromatic compounds.

Stereochemical Control in Asymmetric Syntheses

Stereochemical control is a paramount objective in organic synthesis, particularly in the production of enantiomerically pure compounds, which are often critical in pharmaceutical and agrochemical industries. Asymmetric syntheses involving naphthol derivatives have seen significant advancements, often relying on chiral catalysts and noncovalent interactions.

For instance, enantioselective [4+1] spiroannulation of α-bromo-β-naphthols with azoalkenes has been achieved using chiral Cu(II)/Box catalysts, leading to high levels of enantioselectivity chinesechemsoc.org. This process involves creating a chiral environment for the naphthoxyl species, which controls the enantio-discrimination chinesechemsoc.org. Another example includes the Cu-catalyzed aerobic oxidative cross-coupling of 2-naphthylamine (B18577) and 2-naphthol, employing a chiral spirocyclic pyrrolidine (B122466) ligand to yield 3,3′-disubstituted 2-amino-2′-hydroxy-1,1′-binaphthyls with high enantioselectivities mdpi.com. Gold-catalyzed enantioselective dearomatization of naphthol derivatives has also been reported, delivering spirocarbocyclic skeletons with chiral all-carbon quaternary centers through metal-chiral ligand cooperation mdpi.com.

DFT calculations are increasingly used to understand the origins of stereoselectivity in asymmetric reactions, providing insights into the transition states that lead to enantiomeric enrichment rsc.org. While direct examples of stereochemical control in asymmetric syntheses focusing solely on this compound are not found, the established methodologies and catalytic systems developed for other naphthol derivatives provide a strong foundation for exploring and achieving asymmetric transformations of this compound. The presence of the nitro group could offer unique opportunities for chiral induction through specific interactions with catalysts or substrates.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) researchgate.nethmdb.ca. The chemical environment of a nucleus influences its resonance frequency, known as the chemical shift, while interactions between nuclei lead to coupling patterns that reveal connectivity researchgate.net.

For 8-Nitro-2-naphthol, both ¹H and ¹³C NMR spectroscopy would be crucial for its structural elucidation. The naphthalene (B1677914) core, being an aromatic system, would exhibit characteristic proton and carbon resonances in the aromatic region of the NMR spectrum (typically δ 6.5-9.0 ppm for ¹H and δ 100-150 ppm for ¹³C) researchgate.netsigmaaldrich.com. The presence of the hydroxyl (-OH) group and the nitro (-NO₂) group at specific positions on the naphthalene ring would significantly influence the chemical shifts of adjacent and remote protons and carbons due to their electronic effects (inductive and resonance effects).

In a ¹H NMR spectrum of this compound, the hydroxyl proton would typically appear as a broad singlet, its chemical shift being sensitive to solvent and concentration, often in the range of δ 4-12 ppm. The aromatic protons would exhibit a complex pattern of signals, reflecting their distinct chemical environments and spin-spin coupling interactions across the naphthalene rings. The position of the nitro group at C8 and the hydroxyl group at C2 would break the symmetry of the naphthalene system, leading to a unique set of signals for each aromatic proton. For instance, protons ortho to the electron-withdrawing nitro group would likely be deshielded, appearing at higher chemical shifts.

Similarly, the ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the this compound molecule. Quaternary carbons (those not bonded to hydrogen) and carbons bearing the hydroxyl and nitro groups would be identifiable, typically appearing at different chemical shifts compared to the methine carbons of the aromatic ring. The carbons directly attached to the electron-withdrawing nitro group and the electron-donating hydroxyl group would experience significant shifts, providing direct evidence of their substitution patterns.

Beyond one-dimensional (1D) ¹H and ¹³C NMR, advanced two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment and understanding molecular connectivity, especially in complex aromatic systems like naphthol derivatives researchgate.netnist.govnist.govguidechem.com. Techniques such as:

Correlation Spectroscopy (COSY): This homonuclear 2D NMR experiment shows correlations between protons that are spin-coupled to each other, allowing for the tracing of proton spin systems across the molecule researchgate.netnist.govguidechem.com. For this compound, COSY would help establish the connectivity of adjacent aromatic protons.

Heteronuclear Single Quantum Correlation (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC): These techniques provide correlations between directly bonded protons and carbons (¹H-¹³C one-bond correlations), enabling the assignment of proton signals to their corresponding carbon atoms researchgate.netguidechem.com.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range ¹H-¹³C correlations (typically two to three bonds away), which are crucial for identifying quaternary carbons and establishing connectivity across non-protonated carbons and functional groups researchgate.netguidechem.com. This would be particularly useful for confirming the positions of the nitro and hydroxyl groups relative to the naphthalene carbons.

These advanced NMR techniques, when applied to this compound, would provide comprehensive data for full structural elucidation, aiding in the confirmation of the nitro and hydroxyl group positions and understanding any subtle electronic or conformational effects within the molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy offer complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands corresponding to specific functional groups . For this compound, key IR absorptions would be expected:

Hydroxyl Group: A broad absorption band in the 3200-3600 cm⁻¹ region would indicate the presence of the O-H stretching vibration, potentially influenced by hydrogen bonding srce.hracs.orgresearchgate.net.

Nitro Group: The nitro (-NO₂) group typically exhibits two strong absorption bands due to asymmetric and symmetric N-O stretching vibrations. For an aromatic nitro compound, these are generally observed in the ranges of 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).

Aromatic Ring: C=C stretching vibrations of the naphthalene aromatic ring would appear in the 1450-1600 cm⁻¹ region, while C-H stretching vibrations would be observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range would provide information about the substitution pattern of the naphthalene ring researchgate.netsrce.hracs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, which results from electronic transitions within the molecule sigmaaldrich.com. For this compound, the extended π-electron system of the naphthalene ring, along with the presence of the hydroxyl (auxochrome) and nitro (chromophore) groups, would lead to characteristic absorption bands.

π→π Transitions:* The aromatic naphthalene system would exhibit strong absorption bands in the UV region due to π→π* electronic transitions sigmaaldrich.com.

n→π Transitions:* The nitro group, containing non-bonding (n) electrons, could also contribute to n→π* transitions, typically at longer wavelengths, although these are often of lower intensity sigmaaldrich.com.

The specific wavelengths of maximum absorption (λmax) and their intensities (molar absorptivity, ε) would be influenced by the conjugation within the molecule and the electronic effects of the substituents. The presence of the nitro group, being a strong electron-withdrawing group, could lead to bathochromic (red) shifts in the absorption maxima compared to unsubstituted 2-naphthol (B1666908), especially if there is extended conjugation or charge transfer within the molecule.

UV-Vis spectrophotometry can be employed to monitor reactions involving this compound. Changes in the concentration of this compound or its reaction products, which possess distinct UV-Vis absorption profiles, can be tracked over time. For instance, if this compound undergoes a reaction that alters its chromophoric system (e.g., reduction of the nitro group, or modification of the hydroxyl group), the resulting changes in the UV-Vis spectrum (shifts in λmax or changes in absorbance intensity) can be used to follow the reaction kinetics and determine reaction endpoints. This approach is particularly useful for quantitative analysis and understanding reaction mechanisms in solution.

Vibrational Analysis and Electronic Transitions

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

For this compound (C₁₀H₇NO₃, molecular weight 189.17 g/mol ), the molecular ion peak (M⁺•) would be expected at m/z 189. The fragmentation pattern observed in electron ionization (EI) mass spectrometry would provide valuable structural information. Common fragmentation pathways for nitronaphthalenes include the loss of neutral carbon monoxide (CO) and nitrogen oxides (NO, NO₂).

A notable fragmentation pathway for nitronaphthalenes, particularly those with a nitro group at the 8-position, involves the elimination of neutral CO from the molecular ion. This specific fragmentation, leading to an ion of m/z 145 (C₉H₇NO⁺), has been observed in 1-nitronaphthalene (B515781) but not in the 2-nitro isomer, suggesting an intermediate involving the 8-position in the naphthalene nucleus. Given that this compound has a nitro group at the 8-position, this fragmentation pathway would be highly relevant for its mass spectral characterization, providing strong evidence for the nitro group's location.

Other expected fragmentations would include the loss of the nitro group as NO₂ (mass 46 Da) or NO (mass 30 Da), leading to characteristic fragment ions. The presence of the hydroxyl group might also lead to the loss of •OH radicals or H₂O, depending on the ionization conditions and molecular rearrangement possibilities. High-resolution mass spectrometry (HRMS) would be essential to determine the exact elemental composition of the molecular ion and fragment ions, thereby confirming the proposed chemical formula and fragmentation pathways.

Research Applications and Emerging Fields

Intermediates in Fine Chemical Synthesis

8-Nitro-2-naphthol serves as a crucial building block in the multi-step synthesis of more complex organic molecules. evitachem.com Its nitro and hydroxyl groups provide reactive sites for a variety of chemical transformations. A significant application is its role as a precursor to 8-amino-2-naphthol (B94697). google.com The reduction of the nitro group to an amino group is a key transformation, yielding a versatile intermediate with broad applications. evitachem.com For instance, 8-amino-2-naphthol is used in the synthesis of furoic amides, where it is reacted with 2-furoyl chloride. google.com

Furthermore, the derivative N-{8-nitro-2-naphthyl}acetamide, which can be synthesized from 2-acetamidonaphthalene (B120020) through nitration, is a valuable intermediate. evitachem.com The nitro group in this compound can be reduced to an amino group, and it can undergo electrophilic aromatic substitution reactions, highlighting its utility in creating a diverse array of organic compounds. evitachem.com The broader class of naphthols, to which this compound belongs, are recognized as important intermediates for producing not only dyes but also pharmaceuticals, fungicides, and preservatives. atamanchemicals.comoecd.org

Advanced Dye Chemistry and Pigment Development

The field of dye chemistry has long utilized naphthalene-based compounds, and this compound and its derivatives are no exception. Naphthols are fundamental intermediates in the production of azo dyes. atamanchemicals.com These dyes are synthesized through a coupling reaction between a diazonium salt and a naphthol compound. vedantu.combyjus.com For example, a general method involves reacting an aromatic amine with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt, which is then coupled with 2-naphthol (B1666908) under alkaline conditions to produce a brightly colored azo dye. vedantu.combyjus.com

While direct synthesis of commercial dyes from this compound is not widely documented, its derivatives play a significant role. The reduction of this compound to 8-amino-2-naphthol provides a key intermediate for creating specific azo dyes. atbuftejoste.com.ng For instance, p-nitroaniline can be diazotized and coupled with aminonaphthol derivatives like 2-amino-8-naphthol-6-sulphonic acid (gamma acid) to produce azo acid dyes. atbuftejoste.com.ngscirp.org These dyes have shown good dyeing performance on materials like leather. atbuftejoste.com.ngscirp.orgscirp.org The general reactivity of naphthols makes them suitable for creating a wide range of colors, and they are considered economical starting materials for dyes and pigments. atamanchemicals.comgoogle.com

The unique electronic properties of naphthalene (B1677914) derivatives have led to their exploration in the field of optoelectronics. While research directly on this compound for these applications is limited, related structures show significant promise. For instance, 1,8-naphthalimide (B145957) derivatives are extensively studied as emissive materials in Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and stability. researchgate.net These materials can function as both light-emitting and electron-transporting layers in OLEDs. researchgate.net

The development of materials with tailored electronic and photoluminescent properties is an active area of research. lookchem.com For example, 1-(morpholinomethyl)-2-naphthol has been investigated as a photoluminescent material for potential use in optoelectronic devices. lookchem.com The synthesis of various naphthol derivatives is being explored to create new materials with specific properties for electronic and optoelectronic applications.

Catalysis and Enantioselective Synthesis

Naphthol-based compounds have found significant use as ligands in asymmetric catalysis, particularly in the synthesis of chiral molecules. The 1,1'-bi-2-naphthol (B31242) (BINOL) framework, which is derived from 2-naphthol, is a well-known chiral ligand used in a variety of enantioselective reactions. pnas.orgresearchgate.net For instance, chiral diphosphine oxide-iron(II) complexes have been used for the enantioselective oxidative coupling of 2-naphthol derivatives to produce chiral BINOLs. researchgate.net

While direct use of this compound in this context is not prominent, its derivatives can be precursors to chiral ligands. Amidoalkyl naphthols, for example, can be used as ligands that chelate with organometallic reagents in asymmetric synthesis. mdpi.com The development of organocatalytic systems has also utilized naphthol derivatives. For example, 2-naphthol has been used as an auxiliary group to generate in situ conjugate systems for organocatalytic remote stereocontrolled 1,8-conjugate addition reactions. dicp.ac.cn In one study, a chiral quinidine (B1679956) derivative was used as a catalyst in the enantioselective Friedel–Crafts-type alkylation of inden-1-ones with 8-substituted 2-naphthols, yielding products with both axial and central chirality with high enantioselectivity. rsc.org

Probes and Markers in Chemical Biology Systems

Fluorescent small molecules are invaluable tools in chemical biology for sensing and imaging biological analytes and processes. Naphthalene-based fluorophores are among the commonly used scaffolds for designing such probes due to their favorable photophysical properties. nih.gov These probes are often designed with a recognition domain that interacts with a specific analyte, leading to a change in the fluorescence signal. nih.gov

Derivatives of naphthol have been incorporated into fluorescent sensors for various applications. For example, a naphthol-naphthalimide-based sensor was developed for the detection of hypochlorite (B82951) in aqueous media. researchgate.net Another study reported a naphthalene-based chemosensor for detecting ferrous ions. nih.gov While direct applications of this compound as a probe are not widely reported, its structural motif can be incorporated into more complex sensor molecules. The synthesis of various naphthol derivatives is an active area of research for developing new probes with tailored sensing capabilities for biological systems. nih.govresearchgate.net

Potential in Energy-Related Chemical Systems (e.g., derived poly(8-amino-2-naphthol) in cathode materials)

Organic electrode materials are being actively investigated as sustainable alternatives to conventional inorganic materials in batteries. acs.org Polymers derived from amino-naphthols have shown promise in this area. Specifically, poly(8-amino-2-naphthol), which is synthesized from the 8-amino-2-naphthol monomer, has been studied as a cathode material for aqueous zinc-ion hybrid capacitors. researchgate.netresearchgate.net

In one study, poly(8-amino-2-naphthol) was electropolymerized in situ on a laser-induced graphene network. researchgate.net The resulting hybrid zinc-ion capacitor demonstrated a high specific capacity of 308 mAh g⁻¹ at a current density of 0.1 mA cm⁻² and exhibited excellent stability over 10,000 cycles. researchgate.net The storage mechanism involves both capacitive and diffusion-controlled processes. researchgate.net The performance of poly(8-amino-2-naphthol) has been shown to be competitive with other advanced organic cathode materials. researchgate.net Another layered organic cathode material has demonstrated a high energy density of 765 Wh kg⁻¹, surpassing many cobalt-based cathodes, and can be charged and discharged rapidly. acs.org These findings highlight the potential of developing high-performance, sustainable energy storage devices based on derivatives of 8-amino-2-naphthol.

Interactive Data Table

Q & A

Q. What are the recommended synthesis methods for 8-nitro-2-naphthol in laboratory settings?

The synthesis of nitro-substituted naphthols typically involves electrophilic aromatic nitration. For 2-naphthol derivatives, nitration can be achieved using nitric acid in acetic anhydride or sulfuric acid as a catalyst. Precise control of reaction temperature (0–5°C) is critical to minimize byproducts like dinitro derivatives. Post-reaction, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is advised to isolate this compound .

Q. How does the nitro group at the 8-position influence the solubility of 2-naphthol derivatives?

The nitro group introduces strong electron-withdrawing effects, reducing solubility in polar solvents compared to unsubstituted 2-naphthol. For example, 2-naphthol dissolves readily in ethanol and alkaline solutions, but this compound may require polar aprotic solvents (e.g., DMF or DMSO) due to increased hydrophobicity. Solubility tests should be conducted systematically, referencing protocols for structurally similar compounds like 4-nitro-1-naphthol .

Q. What safety precautions are essential when handling this compound?

Nitroaromatic compounds often exhibit toxicity and sensitization potential. Follow guidelines for 2-naphthol derivatives: use fume hoods, wear nitrile gloves, and employ eye/face protection. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Emergency measures for skin/eye contact include immediate flushing with water for 15+ minutes .

Advanced Research Questions

Q. How can conflicting spectroscopic data for nitro-naphthol derivatives be resolved?

Discrepancies in NMR or IR spectra may arise from polymorphism or residual solvents. For this compound, compare experimental data with computational predictions (e.g., DFT-based IR/NMR simulations) and validate using high-resolution mass spectrometry (HRMS). Cross-reference with databases like CRC Handbook or EPA DSSTox for known analogs .

Q. What mechanistic insights explain the regioselectivity of nitration in 2-naphthol?

Nitration of 2-naphthol favors the 8-position due to steric and electronic factors. The hydroxyl group at C2 directs nitration to the peri position (C8) via resonance stabilization of the intermediate Wheland complex. Computational studies (e.g., Fukui function analysis) can quantify electrophilic susceptibility, while experimental validation may involve isotopic labeling .

Q. How does thermal stability vary between 2-naphthol and its nitro derivatives?

The nitro group reduces thermal stability due to increased susceptibility to decomposition. Differential scanning calorimetry (DSC) of this compound may show exothermic peaks at lower temperatures (~150–200°C) compared to 2-naphthol (melting point: 153°C). Thermogravimetric analysis (TGA) under inert atmospheres is recommended to assess decomposition pathways .

Q. What strategies optimize the functionalization of this compound for materials science applications?

The nitro group enables further reduction to amines or coupling reactions (e.g., Ullmann or Suzuki-Miyaura). For example, catalytic hydrogenation (Pd/C, H₂) converts this compound to 8-amino-2-naphthol, a precursor for azo dyes. Reaction conditions (pressure, solvent, catalyst loading) must be optimized to avoid over-reduction .

Methodological Considerations

Q. How can researchers address discrepancies in reported melting points for nitro-naphthols?

Variations may arise from impurities or polymorphic forms. Standardize measurements using sealed capillary tubes and controlled heating rates (1–2°C/min). Compare results with high-purity commercial standards (e.g., Thermo Scientific Chemicals) and report solvent recrystallization history .

Q. What analytical techniques are critical for characterizing nitro-naphthol derivatives?

- HPLC-DAD : Purity assessment using C18 columns and UV detection at 254 nm.

- X-ray crystallography : Resolves structural ambiguities in regiochemistry.

- FTIR : Confirms nitro group presence via asymmetric stretching (~1520 cm⁻¹). Cross-validate with literature data from Ashford’s Dictionary or CRC Handbook .

Q. How do solvent systems influence the coupling efficiency of this compound in azo dye synthesis?

Alkaline conditions (pH 10–12) enhance coupling with diazonium salts. Use ethanol/water mixtures to balance solubility and reaction kinetics. Monitor reaction progress via TLC (silica gel, ethyl acetate eluent) and isolate products via acid precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.